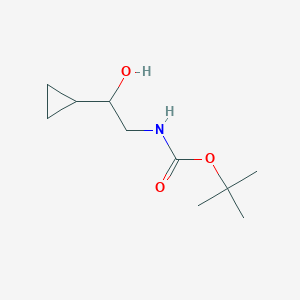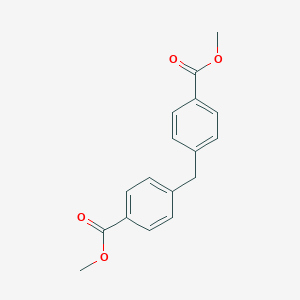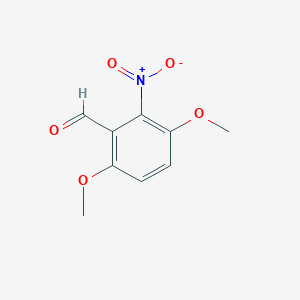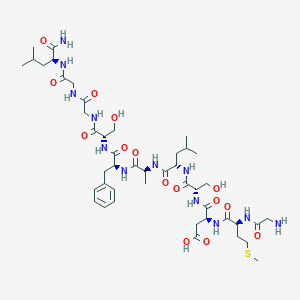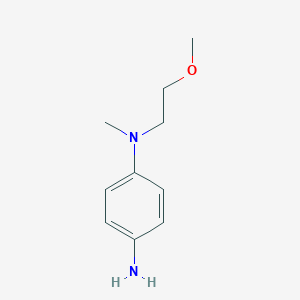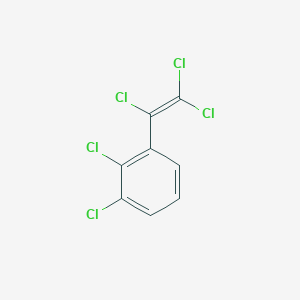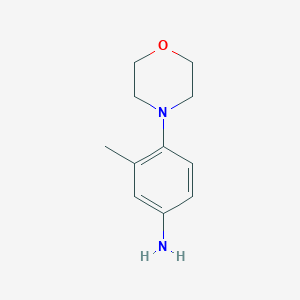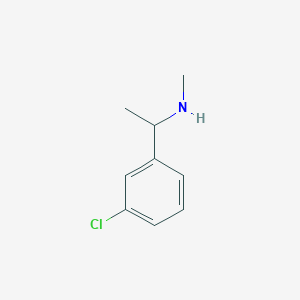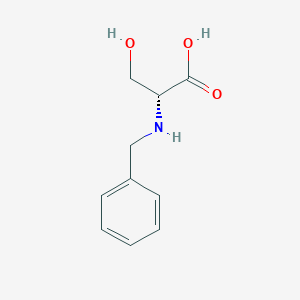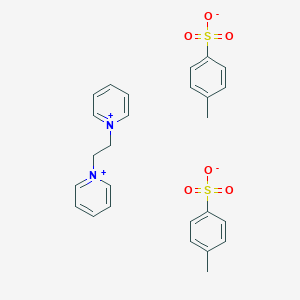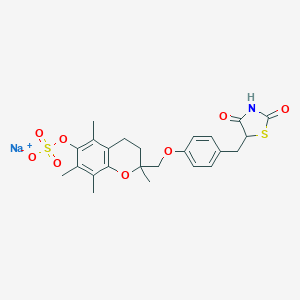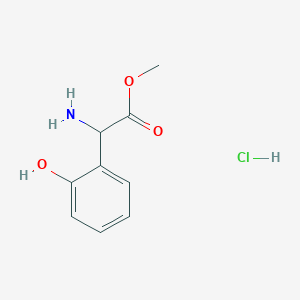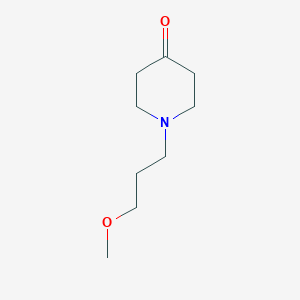
1-(3-Methoxypropyl)piperidin-4-one
Overview
Description
1-(3-Methoxypropyl)piperidin-4-one is a synthetic intermediate used in the synthesis of Prucalopride Succinate, a selective 5-HT4 receptor agonist . It is a compound with the molecular formula C9H17NO2 .
Synthesis Analysis
Piperidone analogs, including 1-(3-Methoxypropyl)piperidin-4-one, are synthesized and bio-assayed for their varied activity . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxypropyl)piperidin-4-one consists of a piperidine ring with a methoxypropyl group at the 1-position and a ketone group at the 4-position .Chemical Reactions Analysis
1-(3-Methoxypropyl)piperidin-4-one has a molecular weight of 171.24 g/mol and a topological polar surface area of 29.5 Ų . It has a rotatable bond count of 4 and a complexity of 138 .Physical And Chemical Properties Analysis
1-(3-Methoxypropyl)piperidin-4-one has a molecular weight of 171.24 g/mol . It has a topological polar surface area of 29.5 Ų, a rotatable bond count of 4, and a complexity of 138 .Scientific Research Applications
Electrochemical Oxidation
1-(3-Methoxypropyl)piperidin-4-one is utilized in electrochemical oxidation processes. Studies have shown that indirect electrochemical oxidation of this compound, mediated by sodium halide-base systems, leads to the formation of α-hydroxyketals (Elinson et al., 2006).
Polymer Chemistry
This compound has been used in the synthesis of hyperbranched polymers. For example, it's used as an AB2 monomer in the presence of methanesulfonic acid to produce polymers with a 100% degree of branching, offering unique properties for various applications (Sinananwanich et al., 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-(3-Methoxypropyl)piperidin-4-one have been synthesized and investigated for their conformation and potential biological effects. These studies often involve molecular docking and pharmacological assessments (Mohanraj & Ponnuswamy, 2017).
Synthesis of Piperidin-3-ones
1-(3-Methoxypropyl)piperidin-4-one derivatives are important intermediates in the synthesis of piperidin-3-ones, which are crucial in pharmaceutical research due to their prevalence in various therapeutic agents (Huang et al., 2015).
Bacterial Persistence Studies
Some derivatives of this compound are used in the study of bacterial persisters, specifically in identifying chemical compounds that can selectively target these persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Stereochemical Analysis
These compounds are also used in detailed stereochemical analysis and NMR studies, which are fundamental in understanding the behavior of organic molecules in various conditions (Sakthivel & Ponnuswamy, 2014).
Corrosion Inhibition
In the field of material science, derivatives of 1-(3-Methoxypropyl)piperidin-4-one have been investigated for their potential as corrosion inhibitors, especially in the context of protecting metals like iron (Kaya et al., 2016).
Drug Discovery
These compounds are also relevant in drug discovery, particularly in the design of selective c-Met/ALK inhibitors, which are important targets in cancer therapy (Li et al., 2013).
Future Directions
The pharmaceutical relevance of both piperine and piperidine, including 1-(3-Methoxypropyl)piperidin-4-one, against different types of cancers is a promising area of future research . Further studies are needed to fully understand the therapeutic potential and mechanism of action of these compounds.
properties
IUPAC Name |
1-(3-methoxypropyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBXLYVHOMANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298260 | |
| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)piperidin-4-one | |
CAS RN |
16771-85-0 | |
| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16771-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
